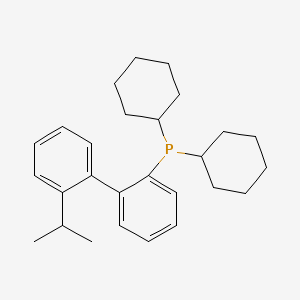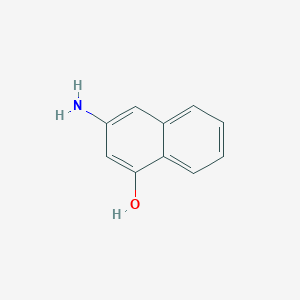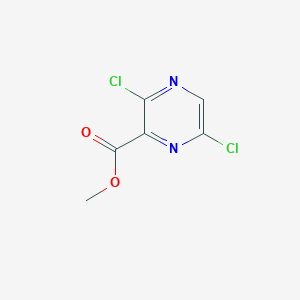
Methyl 3,6-dichloropyrazine-2-carboxylate
概要
説明
“Methyl 3,6-dichloropyrazine-2-carboxylate” is a chemical compound with the CAS Number: 356783-14-7 . It has a molecular weight of 207.02 . The compound appears as a white to light yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dichloropyrazine-2-carboxylate” is represented by the InChI code: 1S/C6H4Cl2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“Methyl 3,6-dichloropyrazine-2-carboxylate” has a predicted boiling point of 279.8±35.0 °C and a predicted density of 1.503±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis of Heterocyclic Compounds : Methyl 3-amino-2-pyrazinecarboxylate, a related compound, is used in the synthesis of 3-aroylaminopyrazin-2-carboxylates, which are further converted into oxazinones and pteridin-4-ones. These compounds have potential applications in the development of pharmaceuticals and agrochemicals (Wamhoff & Kroth, 1994).
Antimycobacterial and Antibacterial Properties : Certain N-benzyl-3-chloropyrazine-2-carboxamides, which are positional isomers of similar compounds, showed effectiveness against Mycobacterium tuberculosis and some antibacterial activity, indicating potential uses in treating bacterial infections (Semelková et al., 2017).
Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation from related compounds, demonstrating an efficient and regioselective method for creating these molecules, which can be used in various chemical syntheses (Machado et al., 2011).
Antitumor Activity : Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, synthesized through a Pd-catalyzed process, demonstrated antitumoral potential against various human tumor cell lines. This indicates their possible application in developing anticancer drugs (Rodrigues et al., 2021).
Crystal Structure Studies : The crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, a related compound, was determined, providing insights into the structural aspects of such compounds, which can aid in the development of new drugs and materials (Saeed, Arshad, & Flörke, 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
methyl 3,6-dichloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAHCKUUSAIJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627388 | |
| Record name | Methyl 3,6-dichloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dichloropyrazine-2-carboxylate | |
CAS RN |
356783-14-7 | |
| Record name | Methyl 3,6-dichloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

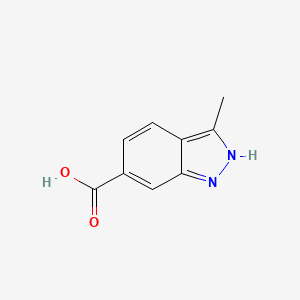
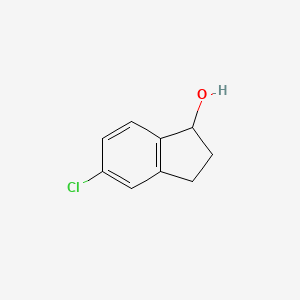
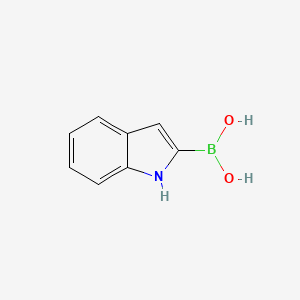
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
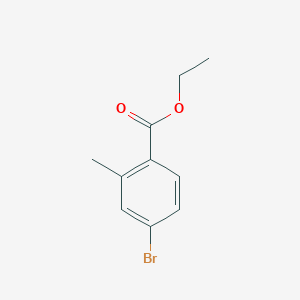
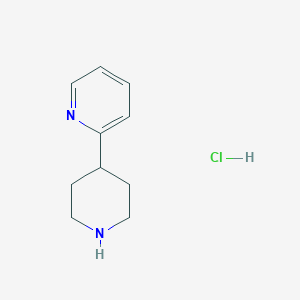
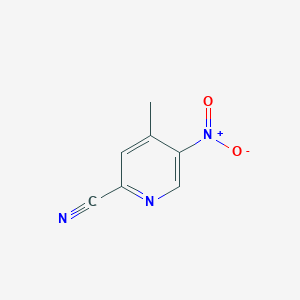
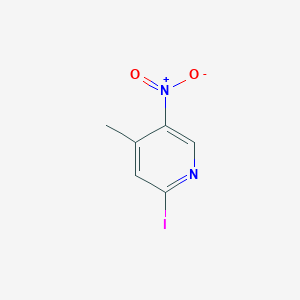
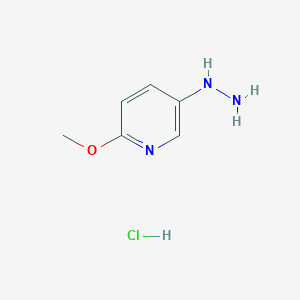

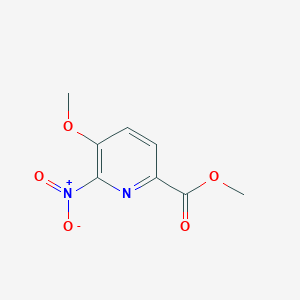
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)
